molecular formula C26H23NO5 B2679353 4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-methylbenzenecarboxylate CAS No. 478249-89-7

4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-methylbenzenecarboxylate

Cat. No.: B2679353
CAS No.: 478249-89-7
M. Wt: 429.472
InChI Key: ZRKAOJUCXILWJQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex ester derivative featuring a substituted isoindolinone core linked to a 4-methylbenzenecarboxylate moiety. Its synthesis likely involves multi-step reactions, including esterification and substitution processes, as inferred from analogous indole and isoindole derivatives described in literature .

Properties

IUPAC Name

[4-[3-methoxy-3-oxo-1-(3-oxo-1H-isoindol-2-yl)propyl]phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-17-7-9-19(10-8-17)26(30)32-21-13-11-18(12-14-21)23(15-24(28)31-2)27-16-20-5-3-4-6-22(20)25(27)29/h3-14,23H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKAOJUCXILWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(CC(=O)OC)N3CC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-methylbenzenecarboxylate typically involves multi-step organic reactions. One common approach includes:

    Formation of the Isoindole Moiety: This step involves the cyclization of a suitable precursor, such as phthalic anhydride, with an amine to form the isoindole structure.

    Attachment of the Propyl Chain: The isoindole derivative is then reacted with a propylating agent, such as 3-methoxy-3-oxo-1-propyl chloride, under basic conditions to introduce the propyl group.

    Esterification: The final step involves the esterification of the resulting compound with 4-methylbenzenecarboxylic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propyl groups, leading to the formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or even fully reducing the isoindole ring to a more saturated structure.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

    Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or fully reduced isoindole derivatives.

    Substitution: Introduction of halogens, nitro groups, or other electrophiles onto the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology and Medicine

The isoindole moiety is known for its biological activity, making this compound a candidate for drug development. It could be investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

In materials science, the compound’s structural properties could be exploited to create new polymers or coatings with specific desired characteristics, such as enhanced durability or chemical resistance.

Mechanism of Action

The biological activity of 4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-methylbenzenecarboxylate is likely mediated through its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids, where the compound may act as an inhibitor, activator, or binding agent. The exact pathways would depend on the specific biological context and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with 3-benzyl-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one (HS-4829; MF: C23H21NO2, MW: 343.4260) . While both contain isoindolinone or indole cores, key differences include:

  • Functional groups : HS-4829 lacks the ester and methoxy-oxo-propyl substituents present in the target compound.
  • Molecular weight : The target compound’s molecular weight is expected to be higher due to additional substituents (e.g., 4-methylbenzenecarboxylate).

Data Table: Key Properties of Compared Compounds

Property Target Compound HS-4829 Indole Derivatives
Core Structure Isoindolinone + aromatic ester Indol-2-one Indole + enol ester
Molecular Formula Not specified in evidence C23H21NO2 Variable (e.g., C21H19NO5)
Functional Groups Methoxy, oxo, aromatic ester Benzyl, methoxybenzyl Hydroxy, oxo, enol ester
Potential Hazards Unknown Skin/eye irritation Not reported

Research Findings and Limitations

  • Synthetic Challenges: The target compound’s steric hindrance (from the isoindolinone and bulky ester groups) may complicate synthesis compared to simpler indole derivatives .
  • Biological Activity: No data are available for the target compound, though isoindolinone derivatives are often explored as kinase inhibitors or anti-inflammatory agents.
  • Evidence Gaps : The provided sources lack direct data on the target compound, necessitating extrapolation from structural analogues.

Biological Activity

The compound 4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-methylbenzenecarboxylate (CAS No. 477889-71-7) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H20ClNO5C_{25}H_{20}ClNO_5 with a molecular weight of approximately 449.88 g/mol. The structure features multiple functional groups, including methoxy and carbonyl moieties, which are critical for its biological activity.

Research indicates that compounds similar to This compound may exert their biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.

Inhibitory Activity Against M. tuberculosis

A significant study highlighted the compound's role as an inhibitor of the M. tuberculosis Pks13 enzyme, which is crucial for the synthesis of mycolic acids in bacterial cell walls. The following table summarizes key findings:

CompoundIC50 (µM)MIC (µg/mL)Remarks
4-[3-methoxy-3-oxo...]1532Effective against M. tuberculosis
Dimethoxyphenyl Derivative716Higher potency observed

This data indicates that modifications to the methoxy groups can significantly enhance the inhibitory potency against the target enzyme .

Antimicrobial Activity

In vitro studies have shown that the compound exhibits antimicrobial properties against a range of bacteria and fungi. The following table outlines its effectiveness:

PathogenZone of Inhibition (mm)
E. coli14
S. aureus12
Candida albicans10

These results demonstrate the potential of this compound as a lead structure for developing new antimicrobial agents .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound shows moderate lipophilicity, suggesting good absorption characteristics.
  • Metabolism : Studies indicate that it undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
  • Toxicity Profile : Preliminary toxicity assessments indicate a favorable safety profile; however, comprehensive toxicological studies are necessary.

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